![molecular formula C20H16N4O3 B2871307 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923131-17-3](/img/structure/B2871307.png)
5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as MTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biophysical Studies
One significant area of research involves the synthesis of novel compounds related to 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide and their interactions with biological molecules. For example, Paul et al. (2019) designed and synthesized novel triazole-coumarin compounds, exploring their binding interactions with bovine serum albumin and human serum albumin through various photophysical studies. This research highlights the compounds' potential in understanding protein-ligand interactions, which is crucial for drug design and development Paul et al., 2019.
Antimicrobial Activity
Research into the antimicrobial properties of triazole and coumarin hybrids has shown promising results. Ambekar et al. (2017) synthesized oxadiazole-coumarin-triazole based small molecules and evaluated their anti-mycobacterial activity. Among these, certain derivatives displayed good activity towards Mycobacterium tuberculosis, highlighting their potential as novel antimycobacterial agents Ambekar et al., 2017.
Neuroprotective Effects
In the context of neurodegenerative diseases, Saeedi et al. (2017) synthesized chromenones linked to the 1,2,3-triazole ring system and evaluated them for their anti-acetylcholinesterase activity. Notably, one compound demonstrated significant neuroprotective effects against H2O2-induced cell death in PC12 neurons, indicating potential therapeutic applications in conditions like Alzheimer's disease Saeedi et al., 2017.
Green Chemistry Approaches
Research also extends into the use of green chemistry principles for the synthesis of related compounds. Molnar et al. (2019) investigated the synthesis of 1,2,4-triazoles using deep eutectic solvents, demonstrating an eco-friendly approach to producing these compounds. This study exemplifies the application of sustainable methods in chemical synthesis, reducing the environmental impact of chemical processes Molnar et al., 2019.
properties
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-(2-oxochromen-6-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-12-4-3-5-16(10-12)24-13(2)19(22-23-24)20(26)21-15-7-8-17-14(11-15)6-9-18(25)27-17/h3-11H,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCLGUDEIVMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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